molecular formula C14H16N2O B12570820 2-Diazonio-5-phenylocta-2,7-dien-3-olate CAS No. 185674-75-3

2-Diazonio-5-phenylocta-2,7-dien-3-olate

Cat. No.: B12570820
CAS No.: 185674-75-3
M. Wt: 228.29 g/mol
InChI Key: WVQUJMXDNSJIPC-UHFFFAOYSA-N
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Description

2-Diazonio-5-phenylocta-2,7-dien-3-olate is a diazonium-containing organic compound characterized by a conjugated diene system, a phenyl substituent at position 5, and a diazonio (-N₂⁺) group at position 2. This structure confers unique reactivity, particularly in cycloaddition and electrophilic substitution reactions, due to the electron-deficient nature of the diazonio group. The compound’s stability is influenced by resonance stabilization of the diazonio moiety and conjugation across the diene system.

Properties

CAS No.

185674-75-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-diazo-5-phenyloct-7-en-3-one

InChI

InChI=1S/C14H16N2O/c1-3-7-13(10-14(17)11(2)16-15)12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10H2,2H3

InChI Key

WVQUJMXDNSJIPC-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])C(=O)CC(CC=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-5-phenylocta-2,7-dien-3-olate typically involves the diazotization of aniline derivatives followed by coupling with appropriate dienolate precursors. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-5-phenylocta-2,7-dien-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-5-phenylocta-2,7-dien-3-olate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological labeling and imaging due to its diazonium group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-5-phenylocta-2,7-dien-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to potential biological effects. The pathways involved include the formation of stable adducts and the generation of reactive intermediates.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Key Functional Groups Substituents
2-Diazonio-5-phenylocta-2,7-dien-3-olate Diazonio-dienolate Diazonio (-N₂⁺), enolate (-O⁻) Phenyl at C5
Aurapten (Compound 2) Coumarin Ether (-O-), diene 3,7-Dimethylocta-2,6-dienyl at C7
5'-Hydroxy aurapten (Compound 1) Coumarin Ether (-O-), hydroxyl (-OH), diene 5-Hydroxy-3,7-dimethylocta-2,6-dienyl at C7
5'-Oxoaurapten (Compound 3) Coumarin Ether (-O-), ketone (-C=O), diene 3,7-Dimethyl-5-oxoocta-2,6-dienyl at C7

Key Observations :

  • Diazonio vs. Coumarin Core : The diazonio group in the target compound introduces a positive charge and high electrophilicity, unlike the neutral coumarin framework in aurapten analogs.
  • Substituent Effects : The phenyl group at C5 in the target compound may sterically hinder reactions compared to the smaller methyl or hydroxy groups in aurapten derivatives.

Reactivity and Stability

  • Diazonio Compounds : Prone to decomposition under heat or light, releasing nitrogen gas. Their reactivity in [3+2] cycloadditions contrasts with the coumarin derivatives’ stability in biological systems .
  • Aurapten Derivatives: Exhibit moderate stability due to conjugated diene systems and ether linkages.

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